![molecular formula C5H11NO5 B078401 2-Hydroxyethyl bis(hydroxymethyl)carbamate CAS No. 10290-96-7](/img/structure/B78401.png)
2-Hydroxyethyl bis(hydroxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl bis(hydroxymethyl)carbamate (HEMC) is a chemical compound that is widely used in various scientific research applications. It is a water-soluble, non-toxic, and stable compound that is used in the synthesis of various polymers and coatings. HEMC is also used as a thickening agent in various industrial processes and is known for its excellent rheological properties.
Wirkmechanismus
2-Hydroxyethyl bis(hydroxymethyl)carbamate works by forming hydrogen bonds with water molecules, which results in the formation of a gel-like structure. This gel-like structure is responsible for the excellent rheological properties of 2-Hydroxyethyl bis(hydroxymethyl)carbamate. 2-Hydroxyethyl bis(hydroxymethyl)carbamate is also known to have a high affinity for hydrophilic surfaces, which makes it an ideal coating material.
Biochemical and Physiological Effects:
2-Hydroxyethyl bis(hydroxymethyl)carbamate is a non-toxic compound and does not have any known biochemical or physiological effects. It is safe to handle and can be used in various industrial and scientific applications without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxyethyl bis(hydroxymethyl)carbamate has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and has excellent rheological properties. 2-Hydroxyethyl bis(hydroxymethyl)carbamate is also water-soluble, which makes it easy to handle and use in various experiments. However, 2-Hydroxyethyl bis(hydroxymethyl)carbamate has some limitations, including its limited solubility in organic solvents, which can limit its use in some applications.
Zukünftige Richtungen
2-Hydroxyethyl bis(hydroxymethyl)carbamate has several potential future directions, including its use in the synthesis of various biodegradable polymers and coatings. 2-Hydroxyethyl bis(hydroxymethyl)carbamate can also be used as a drug delivery system due to its excellent rheological properties. Further research is needed to explore the potential applications of 2-Hydroxyethyl bis(hydroxymethyl)carbamate in various fields, including medicine and biotechnology.
In conclusion, 2-Hydroxyethyl bis(hydroxymethyl)carbamate is a versatile compound that has several applications in various scientific research fields. Its excellent rheological properties make it an ideal thickening agent for various industrial processes, including the production of paints, adhesives, and inks. 2-Hydroxyethyl bis(hydroxymethyl)carbamate has several potential future directions, including its use in the synthesis of various biodegradable polymers and coatings, and as a drug delivery system. Further research is needed to explore the potential applications of 2-Hydroxyethyl bis(hydroxymethyl)carbamate in various fields.
Synthesemethoden
The synthesis of 2-Hydroxyethyl bis(hydroxymethyl)carbamate involves the reaction of ethylene oxide with formaldehyde and urea in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 2-Hydroxyethyl bis(hydroxymethyl)carbamate is a well-established process and is widely used in various industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl bis(hydroxymethyl)carbamate is widely used in various scientific research applications, including the synthesis of various polymers and coatings. 2-Hydroxyethyl bis(hydroxymethyl)carbamate is also used as a thickening agent in various industrial processes, including the production of paints, adhesives, and inks. 2-Hydroxyethyl bis(hydroxymethyl)carbamate is known for its excellent rheological properties, which make it an ideal thickening agent for various applications.
Eigenschaften
CAS-Nummer |
10290-96-7 |
---|---|
Produktname |
2-Hydroxyethyl bis(hydroxymethyl)carbamate |
Molekularformel |
C5H11NO5 |
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
2-hydroxyethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO5/c7-1-2-11-5(10)6(3-8)4-9/h7-9H,1-4H2 |
InChI-Schlüssel |
NFZKOWUWFGTZQQ-UHFFFAOYSA-N |
SMILES |
C(COC(=O)N(CO)CO)O |
Kanonische SMILES |
C(COC(=O)N(CO)CO)O |
Andere CAS-Nummern |
10290-96-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.